molecular formula C10H12O B3142160 2-Cyclopropyl-6-methylphenol CAS No. 499236-68-9

2-Cyclopropyl-6-methylphenol

Cat. No. B3142160
M. Wt: 148.2 g/mol
InChI Key: PRQKVXNVZPBESR-UHFFFAOYSA-N
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Patent
US07629494B2

Procedure details

A magnetic stirrer bar was attached to a 1 L round bottom flask. 2-Cyclopropyl-6-methylphenyl acetate (32.5 g), methanol (90 ml) and an aqueous 4M NaOH solution (90 ml) were added thereto, and the mixture was stirred at room temperature for 2 hours. After most of methanol was removed by concentration, the obtained mixture was cooled in ice-water and water (500 ml) and 4M hydrochloric acid (120 ml) were added thereto, followed by stirring of the mixture. This was extracted with a 10% ethyl acetate-90% hexane (V/V) solvent mixture (3×200 ml). The organic layer was combined and successively washed with water (3×200 ml) and a saturated aqueous NaCl solution (200 ml), followed by drying with anhydrous sodium sulfate. After the solid was removed by filtration, the filtrate was concentrated to obtain 27.09 g (purity: 54.6%) of a crude product of 2-cyclopropyl-6-methylphenol.
Name
2-Cyclopropyl-6-methylphenyl acetate
Quantity
32.5 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH:12]1[CH2:14][CH2:13]1)(=O)C.[OH-].[Na+]>CO>[CH:12]1([C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=2[OH:4])[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
2-Cyclopropyl-6-methylphenyl acetate
Quantity
32.5 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1C)C1CC1
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A magnetic stirrer bar was attached to a 1 L round bottom flask
CUSTOM
Type
CUSTOM
Details
After most of methanol was removed by concentration
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was cooled in ice-water
ADDITION
Type
ADDITION
Details
water (500 ml) and 4M hydrochloric acid (120 ml) were added
STIRRING
Type
STIRRING
Details
by stirring of the mixture
EXTRACTION
Type
EXTRACTION
Details
This was extracted with a 10% ethyl acetate-90% hexane (V/V) solvent mixture (3×200 ml)
WASH
Type
WASH
Details
successively washed with water (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solid was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C1=C(C(=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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